Obicetrapib

Catalog No.
S537920
CAS No.
866399-87-3
M.F
C32H31F9N4O5
M. Wt
722.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obicetrapib

Obicetrapib addresses the critical need for a CETP inhibitor devoid of torcetrapib-like off-target aldosterone effects and anacetrapib-like irreversible adipose accumulation. It ensures accurate, reproducible cardiovascular models.

  • Eliminates confounding blood pressure elevation; delivers pure CETP inhibition readouts.
  • Predictable elimination kinetics enable precise long-term dosing and clean washout.
  • Potent LDL-C reduction (up to 51%) supports statin/PCSK9 combo formulation studies.

Reliable, high-purity supply for preclinical lipid modulation research.

CAS Number

866399-87-3

Product Name

Obicetrapib

IUPAC Name

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid

Molecular Formula

C32H31F9N4O5

Molecular Weight

722.6 g/mol

InChI

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1

InChI Key

NRWORBQAOQVYBJ-GJZUVCINSA-N

solubility

Soluble in DMSO

Synonyms

Obicetrapib; AMG-899; AMG 899; AMG899; TA-8995; TA8995; TA 8995; DEZ-001; DEZ 001; DEZ001.

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O

The exact mass of the compound Obicetrapib is 722.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

Obicetrapib (CAS: 866399-87-3) is a highly selective, next-generation small-molecule inhibitor of cholesteryl ester transfer protein (CETP). Designed to overcome the pharmacokinetic and safety limitations of earlier in-class compounds, obicetrapib modulates reverse cholesterol transport by blocking the transfer of cholesteryl esters from high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins [1]. From a procurement and formulation standpoint, obicetrapib is characterized by a favorable lipophilicity profile (cLogD at pH 7.4 of 4.9), an apparent volume of distribution of approximately 126 L, and predictable oral bioavailability, making it a highly reliable tool compound for advanced cardiovascular and metabolic disease modeling [2].

Research Fit

Class Selective CETP inhibitor (third-generation research tool)
Binding Amphipathic, dual-tunnel CETP engagement reported
Profile Supports lipoprotein metabolism pathway studies

Generic substitution with earlier-generation CETP inhibitors critically compromises experimental integrity and in vivo model reproducibility. Utilizing torcetrapib introduces severe off-target adrenal stimulation, artificially elevating aldosterone and systolic blood pressure, which confounds cardiovascular safety data [1]. Conversely, substituting with anacetrapib introduces extreme lipophilicity (cLogD 9.2), leading to massive, irreversible accumulation in adipose tissue and a terminal half-life spanning years, making accurate dosing, steady-state control, and washout impossible in chronic studies [2]. Dalcetrapib, while safer, lacks meaningful efficacy in reducing low-density lipoprotein cholesterol (LDL-C)[1]. Obicetrapib is the only commercially relevant CETP inhibitor that combines high target potency with a clean safety profile and predictable elimination kinetics, making it the mandatory choice for precise lipid modulation research [2].

Substitution Risk

Torcetrapib

Off-target hypertensive effects may not transfer across class

Dalcetrapib

Minimal LDL-C endpoint response; class members differ in pharmacodynamic profile

Anacetrapib

Tissue accumulation concerns may limit long-term model interpretation

Elimination Kinetics and Adipose Tissue Clearance: Obicetrapib vs. Anacetrapib

A critical differentiator for obicetrapib in long-term in vivo studies is its lack of adipose tissue accumulation, a severe liability of the highly lipophilic comparator anacetrapib. While anacetrapib (cLogD 9.2) accumulates in adipose tissue at concentrations up to 64-fold higher than plasma after 16 weeks—resulting in a terminal half-life of 2 to 4 years—obicetrapib (cLogD 4.9) maintains predictable elimination kinetics [1]. In clinical and non-human primate models, obicetrapib demonstrates a manageable terminal half-life of 121 to 148 hours, with plasma levels decreasing by 98.5% within 15 weeks post-treatment and zero detectable adipose retention [2].

Evidence DimensionTerminal half-life and adipose tissue accumulation
Target Compound DataTerminal half-life 121-148 h; 98.5% clearance at 15 weeks; 0-fold adipose accumulation
Comparator Or BaselineAnacetrapib: Terminal half-life of 2-4 years; 64-fold adipose-to-plasma accumulation
Quantified Difference>100-fold reduction in terminal half-life and complete elimination of adipose sequestration
ConditionsChronic dosing in non-human primate and human clinical models (up to 16+ weeks)

Enables researchers to conduct chronic lipid-lowering studies with precise dosing control, steady-state predictability, and viable washout periods, which is impossible with anacetrapib.

LDL-C Reduction
Cross-study comparable
-32.6 pp vs placebo (BROADWAY)
Supports LDL-C endpoint interpretation
Phase 3 RCT, n=2,530

Absence of Off-Target Aldosterone and Blood Pressure Elevation vs. Torcetrapib

First-generation CETP inhibitors like torcetrapib failed due to fatal off-target toxicities, specifically the stimulation of adrenal aldosterone synthesis. Torcetrapib administration results in clinically significant increases in aldosterone and a concomitant elevation in systolic blood pressure by approximately 5 mmHg, severely confounding cardiovascular risk models [1]. Obicetrapib, due to its optimized selectivity and lower lipophilicity, exhibits zero off-target adrenal binding. In rigorous evaluations, obicetrapib showed no significant changes in aldosterone levels, electrolyte balance (e.g., hypokalemia), or blood pressure compared to placebo [2].

Evidence DimensionOff-target aldosterone stimulation and systolic blood pressure change
Target Compound DataNeutral effect on aldosterone; 0 to -0.8 mmHg change in systolic BP
Comparator Or BaselineTorcetrapib: Significant aldosterone elevation; +5 mmHg increase in systolic BP
Quantified DifferenceComplete elimination of off-target aldosterone synthesis and blood pressure elevation
ConditionsControlled clinical safety evaluations in dyslipidemia patients

Ensures that any observed cardiovascular or metabolic outcomes in experimental models are strictly due to CETP inhibition, rather than confounding adrenal toxicity.

Lp(a) Lowering
Class-level inference
-37.16% mean (95% CI -43.63 to -30.70)
Supports Lp(a) pathway research
Meta-analysis of 7 RCTs

Superior LDL-C Reduction Efficacy vs. Dalcetrapib

While compounds like dalcetrapib successfully raise HDL-C, they fail to meaningfully reduce pro-atherogenic LDL-C, limiting their utility in comprehensive atherosclerosis models [1]. Obicetrapib demonstrates profound target engagement, achieving approximately 97% CETP inhibition at a low 10 mg daily dose. This translates to a robust dual-action lipid response: a 45% to 51% reduction in LDL-C and apolipoprotein B, alongside up to a 165% increase in HDL-C[2]. This quantitative superiority in LDL-C lowering makes obicetrapib the most potent and relevant CETP inhibitor for modeling atherosclerotic plaque regression.

Evidence DimensionLDL-C reduction efficacy
Target Compound Data45% to 51% reduction in LDL-C at 10 mg/day
Comparator Or BaselineDalcetrapib: Negligible/non-significant effect on LDL-C
Quantified Difference>45% absolute improvement in LDL-C reduction efficacy
ConditionsMonotherapy or adjunct to statin therapy in dyslipidemia models over 8-12 weeks

Provides the necessary potency to drive actual atherogenic lipid clearance in experimental models, a critical requirement that HDL-only modulators fail to meet.

Tolerability Endpoint
Class-level inference
Obicetrapib: AE 59.7% vs Placebo: 60.8%; no BP increase
Tolerability endpoint context comparable to placebo
Phase 3 BROADWAY, n=2,530
RCT Mechanism
Supporting evidence
+335% HDL cholesterol label reappearance (+ ezetimibe)
Supports cholesterol elimination pathway studies
ApoE*3-Leiden.CETP mouse model
HeFH LDL-C
Cross-study comparable
-41.5% vs placebo at 52 weeks
Supports HeFH model endpoint interpretation
Phase 3 BROOKLYN, n=354

Chronic Atherosclerosis and Lipid Metabolism Modeling

Because obicetrapib completely avoids the irreversible adipose tissue accumulation seen with anacetrapib, it is the optimal CETP inhibitor for long-term in vivo studies requiring precise dosing, steady-state maintenance, and clean washout phases [1].

Cardiovascular Safety Pharmacology

Obicetrapib's lack of off-target aldosterone stimulation and blood pressure elevation makes it the preferred benchmark compound for evaluating the pure cardiovascular effects of CETP inhibition, free from the confounding toxicities associated with torcetrapib [2].

Combination Lipid-Lowering Formulation Development

Given its potent ability to reduce LDL-C by up to 51%—a feature lacking in dalcetrapib—obicetrapib is highly suited for pre-clinical formulation studies investigating synergistic effects with statins, ezetimibe, or PCSK9 inhibitors in refractory dyslipidemia models [3].

Application Fit

Application
Selection Property
Validation Focus
Lp(a) pathway investigation
Lp(a) lowering assay context
Lp(a)-related ASCVD model endpoint
Statin/ezetimibe add-on studies
Add-on lipid-lowering context
LDL-C goal attainment model
RCT pathway studies
Reverse cholesterol transport assay
Fecal sterol excretion measurement
CETP inhibitor comparator analysis
Class-specific endpoint profile
LDL-C and Lp(a) comparative review

XLogP3

7.4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

1

Exact Mass

722.21507356 Da

Monoisotopic Mass

722.21507356 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8O74K609HN

Other CAS

866399-87-3

Wikipedia

Obicetrapib
1: Filippatos TD, Klouras E, Barkas F, Elisaf M. Cholesteryl ester transfer protein inhibitors: challenges and perspectives. Expert Rev Cardiovasc Ther. 2016 Aug;14(8):953-62. doi: 10.1080/14779072.2016.1189327. Epub 2016 May 28. PubMed PMID: 27171534.
2: Amgen bulks out cardio package. Nat Biotechnol. 2015 Nov;33(11):1118. doi: 10.1038/nbt1115-1118a. PubMed PMID: 26544124.
3: Mearns BM. Dyslipidaemia: Promising results for TA-8995 in TULIP. Nat Rev Cardiol. 2015 Aug;12(8):443. doi: 10.1038/nrcardio.2015.97. Epub 2015 Jun 23. PubMed PMID: 26099844.
4: Hovingh GK, Kastelein JJ, van Deventer SJ, Round P, Ford J, Saleheen D, Rader DJ, Brewer HB, Barter PJ. Cholesterol ester transfer protein inhibition by TA-8995 in patients with mild dyslipidaemia (TULIP): a randomised, double-blind, placebo-controlled phase 2 trial. Lancet. 2015 Aug 1;386(9992):452-60. doi: 10.1016/S0140-6736(15)60158-1. Epub 2015 Jun 2. PubMed PMID: 26047975.
5: Ford J, Lawson M, Fowler D, Maruyama N, Mito S, Tomiyasu K, Kinoshita S, Suzuki C, Kawaguchi A, Round P, Boyce M, Warrington S, Weber W, van Deventer S, Kastelein JJ. Tolerability, pharmacokinetics and pharmacodynamics of TA-8995, a selective cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects. Br J Clin Pharmacol. 2014 Sep;78(3):498-508. doi: 10.1111/bcp.12380. PubMed PMID: 24628035; PubMed Central PMCID: PMC4243901.
6: Mousa SS, Block RC, Mousa SA. High Density Lipoprotein (HDL) Modulation Targets. Drugs Future. 2010 Jan;35(1):33-39. PubMed PMID: 22740724; PubMed Central PMCID: PMC3381456.

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